molecular formula C24H36N4O3 B6514021 N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892267-96-8

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514021
CAS RN: 892267-96-8
M. Wt: 428.6 g/mol
InChI Key: UUDSVGVRSZZJNH-UHFFFAOYSA-N
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Description

The compound “N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The compound also features a quinazoline backbone, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a balance of both polar (amide groups, nitrogen in the piperidine and quinazoline rings) and nonpolar (pentyl and ethyl groups) elements. This could influence its solubility, reactivity, and interactions with biological targets .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The piperidine ring could undergo reactions typical of secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups could give it a balance of hydrophilic and hydrophobic properties .

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be interesting to investigate its interactions with various biological targets, given the presence of the piperidine and quinazoline moieties .

properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N4O3/c1-3-5-7-16-28-23(30)20-12-11-18(17-21(20)26-24(28)31)22(29)25-13-9-15-27-14-8-6-10-19(27)4-2/h11-12,17,19H,3-10,13-16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDSVGVRSZZJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCCCC3CC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

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